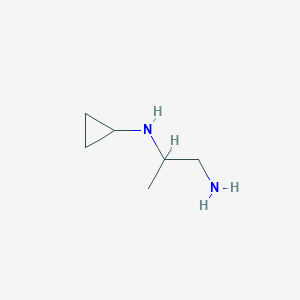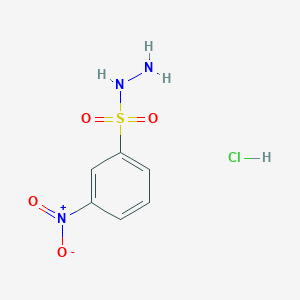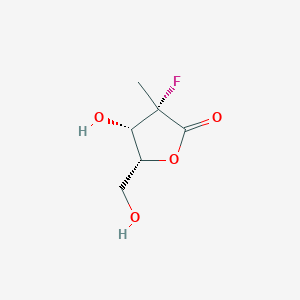![molecular formula C9H11N5 B13327964 1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13327964.png)
1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions (Cu(I)) to yield the triazole ring. The general synthetic route can be summarized as follows:
- Synthesis of the azide precursor from 2-(pyridin-3-yl)ethylamine.
- Reaction of the azide with an alkyne under Cu(I)-catalyzed conditions to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under mild to moderate conditions.
Reduction: NaBH₄, LiAlH₄, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole or pyridine rings, while substitution reactions can introduce various functional groups onto the molecule.
Wissenschaftliche Forschungsanwendungen
1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its efficacy.
Vergleich Mit ähnlichen Verbindungen
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and have been studied for their medicinal properties.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazole ring and have applications in medicinal chemistry.
3-Bromoimidazo[1,2-a]pyridines: These compounds are structurally similar and have been explored for their biological activities.
Uniqueness: 1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine is unique due to its specific combination of pyridine and triazole rings, which allows for diverse chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H11N5 |
|---|---|
Molekulargewicht |
189.22 g/mol |
IUPAC-Name |
1-(2-pyridin-3-ylethyl)triazol-4-amine |
InChI |
InChI=1S/C9H11N5/c10-9-7-14(13-12-9)5-3-8-2-1-4-11-6-8/h1-2,4,6-7H,3,5,10H2 |
InChI-Schlüssel |
ILLXLAKDCMLBFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CCN2C=C(N=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


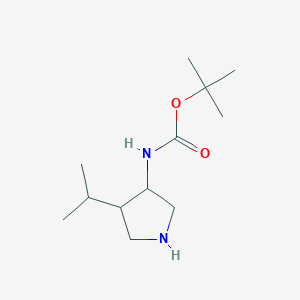
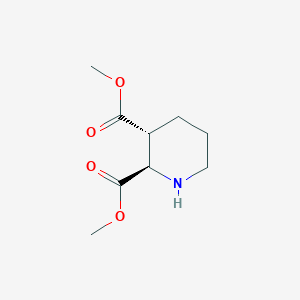
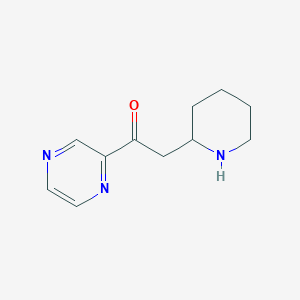
![6-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13327900.png)
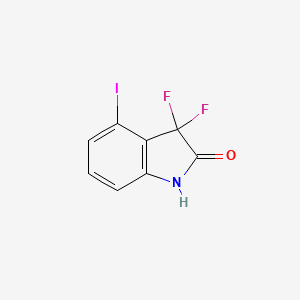
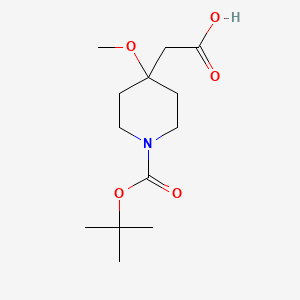
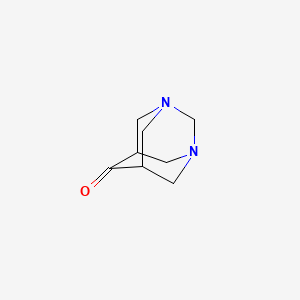
![1,6-Dioxaspiro[3.4]octan-3-amine](/img/structure/B13327935.png)
